5-[(Methylamino)methyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-4-5-2-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYHCPYSXTJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The ketone group at the 5-position undergoes condensation with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Studies using supported bimetallic catalysts (e.g., Pt-Ru or Pd-Ni on carbon) have shown enhanced selectivity and yields compared to monometallic systems. For instance, a Pt/C catalyst in ethanol-methanol (3:1 v/v) at ambient temperature achieved 85% conversion with minimal byproducts.
Key Parameters:
- Catalyst Loading: 5% Pt/C (w/w) optimizes hydrogenation efficiency.
- Solvent Effects: Polar protic solvents (e.g., water or ethanol) stabilize the imine intermediate.
- Temperature: Reactions at 25–50°C prevent over-reduction.
Nucleophilic Substitution via 5-Bromo-pyrrolidin-2-one
Introducing a bromine atom at the 5-position enables nucleophilic displacement with methylamine. This two-step process involves bromination of pyrrolidin-2-one followed by amine substitution.
Bromination Strategies
Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields 5-bromo-pyrrolidin-2-one with 78% efficiency. Radical-initiated methods with AIBN (azobisisobutyronitrile) improve regioselectivity but require stringent anhydrous conditions.
Amine Displacement
5-Bromo-pyrrolidin-2-one reacts with excess methylamine in tetrahydrofuran (THF) at reflux (66°C) for 12 hours, achieving 65–70% yield. The use of potassium carbonate as a base mitigates HBr formation, enhancing reaction purity.
Donor-Acceptor Cyclopropane Ring-Opening and Lactamization
Recent advances in cyclopropane chemistry enable the synthesis of 1,5-disubstituted pyrrolidin-2-ones via Lewis acid-catalyzed ring-opening with primary amines. This method, developed by Ivanova et al., utilizes donor-acceptor (DA) cyclopropanes bearing ester groups.
Reaction Workflow
- Cyclopropane Activation: Ni(ClO4)2 catalyzes the opening of DA cyclopropanes with methylamine, forming γ-amino esters.
- Lactamization: In situ cyclization under acidic conditions (e.g., acetic acid in toluene) yields the pyrrolidinone core.
- Dealkoxycarbonylation: Removal of ester groups via hydrolysis produces 5-[(Methylamino)methyl]pyrrolidin-2-one.
Advantages:
Biomass-Derived Synthesis from Levulinic Acid
Sustainable routes leverage levulinic acid, a biomass-derived platform chemical, as a precursor. The process involves reductive amination with methylamine and ammonium formate as a hydrogen donor.
Catalytic System and Conditions
- Catalyst: Supported bimetallic catalysts (e.g., Ru-Pd/Al2O3) in aqueous media.
- Temperature: 120–200°C for 1–6 hours.
- Yield: Up to 94% conversion of levulinic acid to target product.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ru-Pd/Al2O3 | H2O | 180 | 4 | 94 |
| Pt/C | EtOH-MeOH | 25 | 12 | 85 |
| Ni(ClO4)2 | Toluene | 110 | 24 | 78 |
Stereochemical Considerations and Resolution
For enantiomerically pure this compound, chiral auxiliaries or kinetic resolution techniques are employed. The use of L-tartaric acid for diastereomeric salt formation enables separation of (R)- and (S)-isomers, achieving >99% enantiomeric excess (ee) in optimized cases.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylamino)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
5-[(Methylamino)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Pyrrolidin-2-one derivatives exhibit diverse biological and chemical profiles depending on substituents and stereochemistry. Below is a comparative analysis of structurally related compounds:
Structural Analogs with Alkyl/Aryl Substituents
Key Observations :
- DMBPO demonstrates significant cytotoxicity, unlike 5-[(Methylamino)methyl]pyrrolidin-2-one, which lacks reported bioactivity data .
- Tosyl and propenyl substituents () enhance utility in multi-step syntheses, whereas the methylamino group in the target compound may improve water solubility due to its polar nature.
Stereochemical and Functional Group Variations
Key Observations :
- The (5S)-configuration of this compound simplifies synthesis compared to compounds with multiple stereocenters (e.g., ).
- Hydroxy and trityloxy substituents () alter solubility and stability, whereas the methylamino group may facilitate hydrogen bonding in drug design.
Key Observations :
- Natural analogs (e.g., ) avoid synthetic hurdles but face scalability issues.
Biological Activity
5-[(Methylamino)methyl]pyrrolidin-2-one, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its structure, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 128.17 g/mol. The structure features a pyrrolidin-2-one ring with a methylamino group attached, contributing to its unique chemical properties and biological activities. The compound's scaffold is significant as it allows for various interactions with biological targets.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on pyrrolidin-2-one derivatives have shown promising results in protecting against seizures in animal models. Specific analogs demonstrated effective doses that significantly reduced seizure activity, suggesting that structural modifications can enhance anticonvulsant efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives of pyrrolidin-2-one have been identified as p300 bromodomain inhibitors, which play a crucial role in transcriptional regulation related to various cancers. One study reported a derivative with an IC50 value of 0.060 μM against p300, indicating strong inhibitory activity against tumor cells . Such findings highlight the potential of this compound in cancer therapeutics.
The biological activity of this compound is likely mediated through interactions with protein targets involved in cellular signaling pathways. Compounds with similar structures often influence key signaling mechanisms, which could lead to therapeutic effects. Further studies are necessary to elucidate the specific interactions and mechanisms at play for this compound.
Research Findings and Case Studies
Several studies have explored the biological activity of pyrrolidin-2-one derivatives:
These findings underscore the importance of structural modifications in enhancing the biological activities of these compounds.
Q & A
Basic: What synthetic routes are commonly employed for 5-[(Methylamino)methyl]pyrrolidin-2-one, and how are key intermediates characterized?
The synthesis typically involves functionalizing the pyrrolidin-2-one core. For example, a tosyloxymethyl intermediate (e.g., 5-(tosyloxymethyl)pyrrolidin-2-one) can be prepared via reaction with tosyl chloride in chloroform with dimethylaminopyridine as a catalyst, followed by nucleophilic substitution with methylamine . Characterization of intermediates relies on NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and mass spectrometry (e.g., JEOL JMS-D 300) to verify molecular weight .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : To resolve methylamino and pyrrolidinone protons (e.g., δ ~2.8 ppm for N–CH₃ and δ ~4.2 ppm for CH₂–N).
- IR Spectroscopy : Confirms carbonyl stretching (~1750 cm⁻¹ for the pyrrolidinone ring) and N–H bending (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₂N₂O) and isotopic patterns .
Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions during sensitive steps like amine alkylation .
- Catalyst Screening : Bases like K₂CO₃ or Cs₂CO₃ improve reaction efficiency in coupling steps .
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates promptly .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare NMR data with computationally predicted shifts (DFT calculations) or reference compounds .
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity unambiguously .
- Elemental Analysis : Confirm empirical composition (e.g., C, H, N percentages) to rule out impurities .
Basic: What are the recommended handling and storage protocols for this compound?
- Storage : Stable at room temperature in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
- Safety Precautions : Use fume hoods for synthesis steps involving volatile reagents (e.g., methylamine). Skin/eye protection is mandatory due to potential irritancy .
Advanced: What strategies are effective for studying the biological activity of this compound derivatives?
- Receptor Binding Assays : Screen against targets like GPCRs or enzymes (e.g., kinases) using radiolabeled ligands or fluorescence polarization .
- Molecular Docking : Model interactions with proteins (e.g., docking into active sites of amine-binding receptors) to prioritize analogs .
- Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess pharmacokinetic properties .
Advanced: How can mechanistic insights into the reactivity of this compound be obtained?
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to infer mechanisms (e.g., SN1 vs. SN2 pathways) .
- Isotopic Labeling : Use ¹⁵N-labeled methylamine to track nitrogen migration in substitution reactions via MS/MS .
- Computational Modeling : Employ DFT (B3LYP/6-31G*) to simulate transition states and reaction pathways .
Basic: What purification methods are suitable for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (e.g., 5–10% MeOH in DCM) for non-polar byproducts .
- Distillation : For volatile impurities, though limited by the compound’s thermal stability .
Advanced: How can researchers resolve low yields in methylamine substitution reactions?
- Amine Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions, followed by acidic deprotection (e.g., HCl/dioxane) .
- Solvent Optimization : Switch to DMSO to enhance nucleophilicity of methylamine .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
Advanced: What analytical workflows are recommended for detecting degradation products?
- Stability-Indicating HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to separate degradation peaks .
- LC-MS/MS : Identify degradation products via fragmentation patterns and accurate mass matching .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate accelerated aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
